

Lysionotin solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Lysionotin

Cat. No.: B600186

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Lysionotin: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of **Lysionotin**, a natural flavonoid with known antibacterial, anti-inflammatory, and antihypertensive properties.

Solubility

Lysionotin exhibits high solubility in Dimethyl Sulfoxide (DMSO). However, it is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can significantly reduce the solubility of the compound. For other common laboratory solvents, specific quantitative data for **Lysionotin** is not readily available. As a flavonoid, its solubility in other solvents can be generally inferred. Flavonoids, depending on their polarity, show varying solubility in alcohols (ethanol, methanol), acetone, and chlorinated solvents. Less polar flavonoids tend to dissolve in solvents like acetone and chloroform, while more polar flavonoids are more soluble in alcohols and alcohol-water mixtures. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|------------|-----------------------|---|--|
| DMSO | 68 | 197.49 | Use fresh, anhydrous DMSO to ensure maximum solubility.[1] |
| 14.71 | 42.72 | Ultrasonic assistance may be required for dissolution.[2] | |
| Ethanol | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Methanol | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Acetone | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Chloroform | Data not available | Data not available | General flavonoid solubility suggests potential for dissolution. |
| Water | Data not available | Data not available | Expected to have low solubility. |

Stock Solution Preparation and Storage

Preparation of a 10 mM **Lysionotin** Stock Solution in DMSO:

- Materials:

- **Lysionotin** powder (Molecular Weight: 344.32 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Procedure:
 1. Calculate the required mass of **Lysionotin** for your desired volume of 10 mM stock solution. For example, for 1 mL of stock solution, you will need 3.44 mg of **Lysionotin**.
 2. Weigh the calculated amount of **Lysionotin** powder and place it in a sterile microcentrifuge tube.
 3. Add the desired volume of anhydrous DMSO to the tube.
 4. Vortex the solution vigorously until the **Lysionotin** is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
 5. Visually inspect the solution to ensure there are no undissolved particles.

Storage and Stability:

- Powder: Store at -20°C for up to 3 years.
- Stock Solutions in DMSO:
 - Store at -80°C for up to 1 year.
 - Store at -20°C for up to 1 month.
 - It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in A549 Human Lung Epithelial Cells

This protocol describes the use of **Lysionotin** to assess its protective effects against *Staphylococcus aureus*-induced cell injury.

- Cell Culture:
 - Maintain A549 human lung epithelial cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed the cells in 96-well plates at a density of approximately 2×10^4 cells per well and allow them to adhere overnight.
- Treatment:
 - Prepare a fresh working solution of **Lysionotin** by diluting the DMSO stock solution in the cell culture medium to the desired final concentrations (e.g., 0-16 µg/mL). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically $\leq 0.1\%$).
 - Prepare a suspension of *S. aureus*.
 - Remove the old medium from the cells and replace it with 200 µL of the bacterial suspension containing various concentrations of **Lysionotin**.
 - Incubate the plates for 5 hours at 37°C.
- Assessment of Cytotoxicity (LDH Assay):
 - After the incubation period, centrifuge the plates to pellet the bacteria and cells.
 - Carefully collect the supernatants from each well.
 - Assess the lactate dehydrogenase (LDH) release into the supernatant using a commercially available cytotoxicity detection kit, following the manufacturer's instructions. Increased LDH levels are indicative of cell damage.

In Vivo Antitumor Assay in a Colorectal Cancer Xenograft Mouse Model

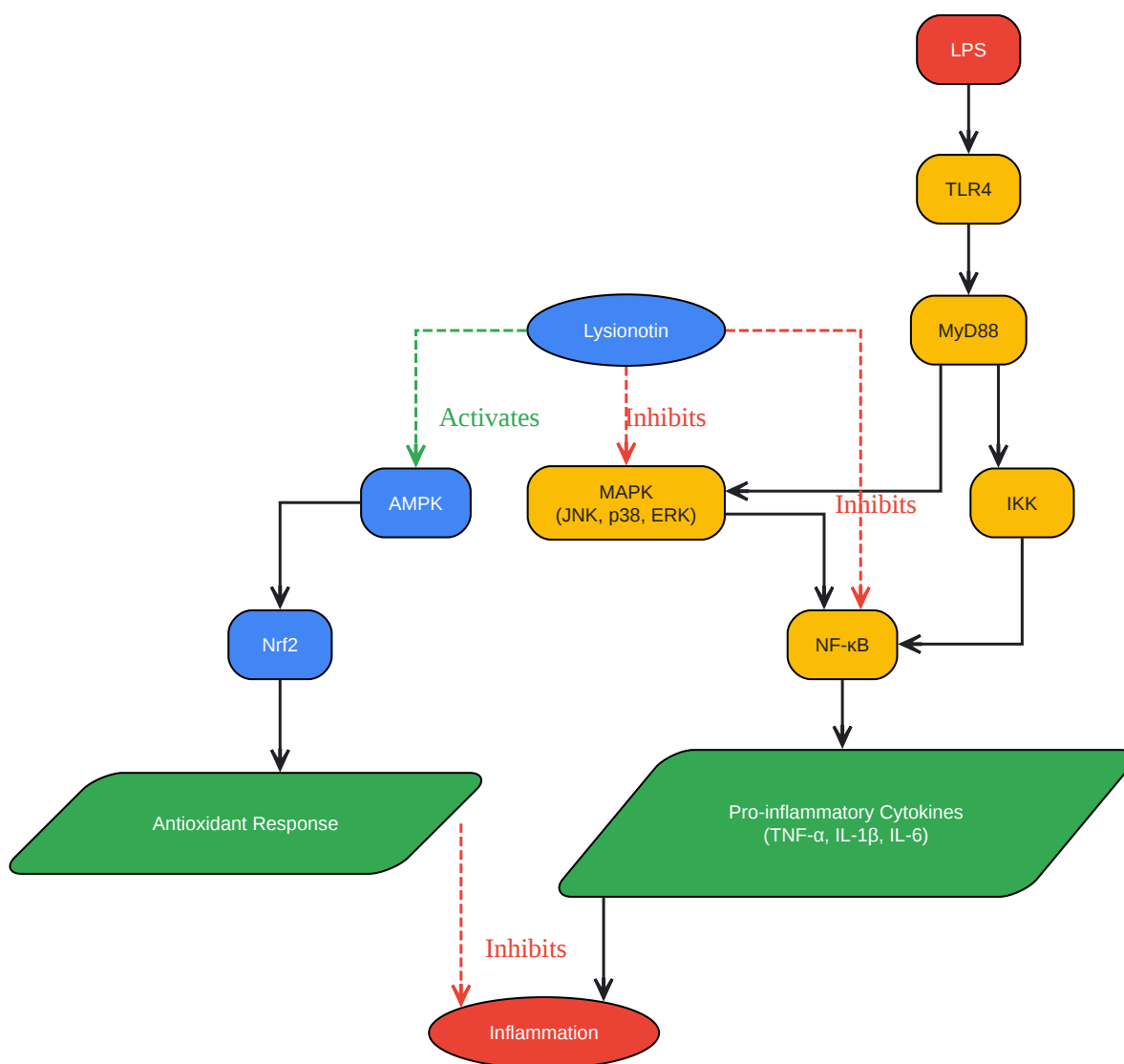
This protocol outlines the procedure to evaluate the antitumor efficacy of **Lysionotin** in vivo.

- Animal Model:
 - Use immunodeficient mice (e.g., nude mice).
 - Subcutaneously inject a suspension of colorectal cancer cells (e.g., SW480) into the flank of each mouse.
 - Allow the tumors to grow to a palpable size.
- Treatment:
 - Prepare a formulation of **Lysionotin** for intraperitoneal (i.p.) injection. A common vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.
 - Once the tumors have reached the desired size, randomly assign the mice to treatment and control groups.
 - Administer **Lysionotin** (e.g., 20 mg/kg) via i.p. injection every three days for a specified period (e.g., five times). The control group should receive injections of the vehicle only.
- Tumor Growth Measurement and Analysis:
 - Measure the tumor volume using a caliper every three days. The tumor volume can be calculated using the formula: $(\text{maximum length} \times \text{perpendicular width}^2)/2$.
 - Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
 - At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
 - Perform histological analysis (e.g., Hematoxylin and Eosin staining) of the tumors and major organs to assess for any treatment-related changes or toxicity.

Signaling Pathways and Experimental Workflows

Lysionotin has been shown to modulate several key signaling pathways involved in inflammation and cancer.

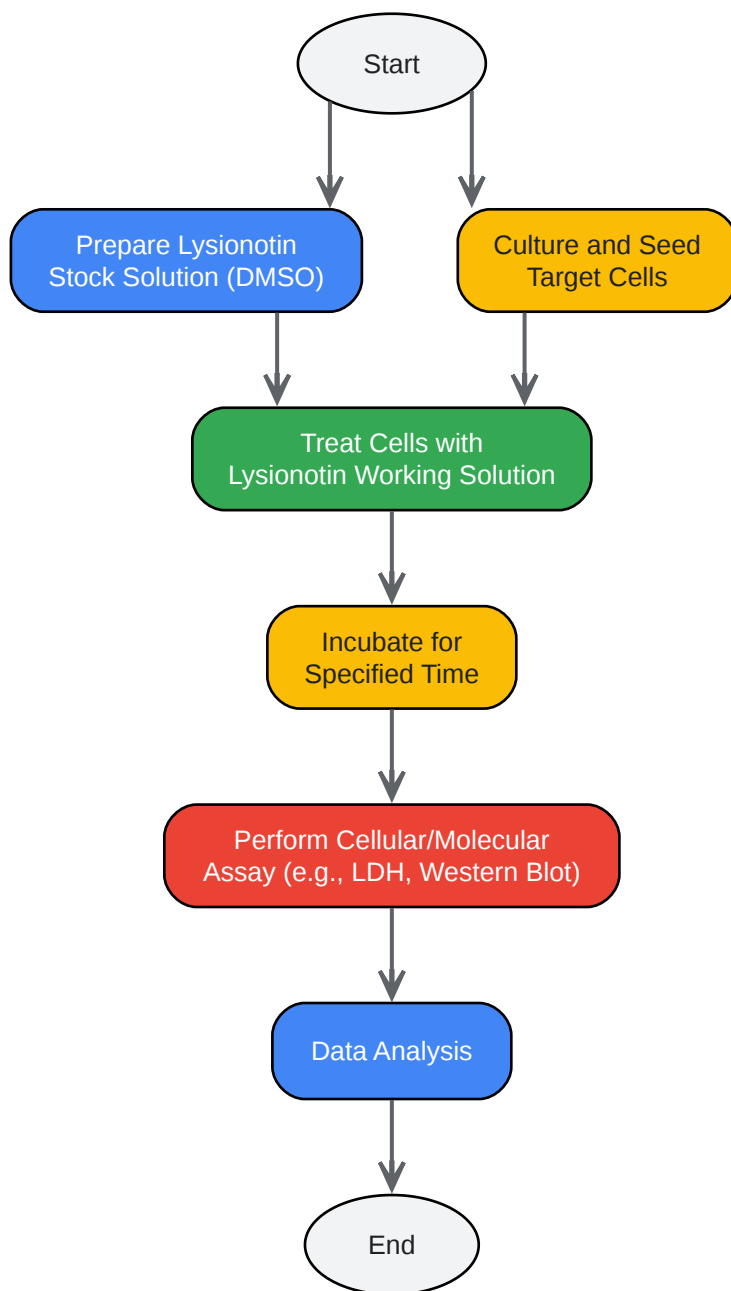
Lysionotin's Anti-Inflammatory Signaling Pathway



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Caption: **Lysionotin's** anti-inflammatory mechanism.

Experimental Workflow for In Vitro Studies



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Caption: General workflow for in vitro experiments.

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